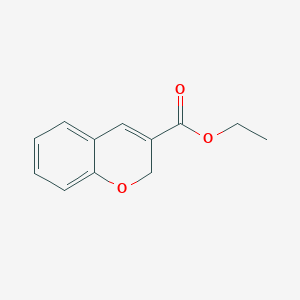

ethyl 2H-chromene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAANEDBEKZZBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297891 | |

| Record name | ethyl 2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-58-5 | |

| Record name | 57543-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-oxo-2H-chromene-3-carboxylate. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and a visualization of its synthesis workflow.

Compound Identification

The subject of this guide is Ethyl 2-oxo-2H-chromene-3-carboxylate . It is crucial to note the "2-oxo" substituent, as this compound belongs to the coumarin class of benzopyrones. It is widely known by several synonyms, which are essential for comprehensive literature searches.

| Identifier | Value |

| IUPAC Name | ethyl 2-oxochromene-3-carboxylate[1] |

| Synonyms | Ethyl coumarin-3-carboxylate, 3-Ethoxycarbonylcoumarin, 3-Carbethoxycoumarin, Coumarin-3-carboxylic acid ethyl ester[1][2][3] |

| CAS Number | 1846-76-0[1][3][4] |

| Molecular Formula | C₁₂H₁₀O₄[1][4] |

| Molecular Weight | 218.21 g/mol [4] |

| InChI Key | XKHPEMKBJGUYCM-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)C1=CC2=CC=CC=C2OC1=O[1] |

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.

| Property | Value | Source |

| Appearance | White to off-white solid, powder to crystal | [4] |

| Melting Point | 91-93°C | [5] |

| Boiling Point | 278.88°C (rough estimate) | [3] |

| Density | 1.1096 g/cm³ (rough estimate) | [4] |

| Water Solubility | No data available | [3] |

| Solubility in Organic Solvents | Soluble in Ethanol, DMSO | [6][7] |

| Vapor Pressure | 6.48 x 10⁻⁶ mmHg at 25°C | [3] |

| logP (Octanol/Water) | 2.3 (Computed) | [1] |

| UV Absorption (λmax) | 334 nm (in CH₂Cl₂) | [3] |

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. This section outlines the protocols for the synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate and the general procedures for determining its key physical properties.

The most common and efficient method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation.[2] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate, typically catalyzed by a weak base.

Materials:

-

Salicylaldehyde

-

Diethyl malonate

-

Ethanol (as solvent)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde (e.g., 0.01 mol) and diethyl malonate (0.01 mol) in ethanol in a round-bottom flask.[7]

-

Add a catalytic amount of piperidine (e.g., 2 ml) to the solution.[7]

-

Heat the reaction mixture to reflux and maintain for several hours (typically 5-6 hours).[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the piperidine catalyst, which will precipitate the crude product.[5]

-

Filter the solid product, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, colorless crystals of Ethyl 2-oxo-2H-chromene-3-carboxylate.[5][7]

The melting point is a critical indicator of a compound's purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[8]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital Mel-Temp apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure (Capillary Method):

-

Finely powder a small amount of the dry, purified organic compound.[8]

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.[9][10]

-

Place the capillary tube into the melting point apparatus, attached to a thermometer such that the sample is level with the thermometer bulb.[8]

-

Heat the apparatus slowly and uniformly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range).[11] The recorded range provides the melting point of the substance.

Synthesis Workflow Visualization

To clarify the logical flow of the synthesis process, the following diagram illustrates the Knoevenagel condensation for Ethyl 2-oxo-2H-chromene-3-carboxylate.

Caption: Knoevenagel condensation workflow for the synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate.

References

- 1. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. biomedres.us [biomedres.us]

- 7. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

Spectroscopic Data of Ethyl 2-oxo-2H-chromene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-oxo-2H-chromene-3-carboxylate, a key coumarin derivative with significant applications in medicinal chemistry and materials science. This document details the characteristic spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for ethyl 2-oxo-2H-chromene-3-carboxylate, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

| -CH₃ (ethyl) | 1.41-1.45 (t) | CDCl₃ |

| -OCH₂- (ethyl) | 4.41-4.46 (q) | CDCl₃ |

| Ar-H | 7.34-7.39 (m, 2H) | CDCl₃ |

| Ar-H | 7.63-7.69 (m, 2H) | CDCl₃ |

| C-4 H | 8.56 (s, 1H) | CDCl₃ |

Data sourced from Der Pharma Chemica, 2014.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| -C H₃ (ethyl) | 14.2 | CDCl₃ |

| -OC H₂- (ethyl) | 62.0 | CDCl₃ |

| Aromatic C | 116.8 | CDCl₃ |

| Aromatic C | 117.9 | CDCl₃ |

| Aromatic C | 118.3 | CDCl₃ |

| Aromatic C | 124.9 | CDCl₃ |

| Aromatic C | 129.5 | CDCl₃ |

| Aromatic C | 134.4 | CDCl₃ |

| C-4 | 148.7 | CDCl₃ |

| C-8a | 155.2 | CDCl₃ |

| C=O (lactone) | 156.8 | CDCl₃ |

| C=O (ester) | 163.1 | CDCl₃ |

Data sourced from Der Pharma Chemica, 2014.

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Sample Phase |

| C-H (aromatic) | 3061 | KBr |

| C-H (aliphatic) | 2977, 2916 | KBr |

| C=O (ester) | 1767 | KBr |

| C=C (aromatic) | 1609 | KBr |

Data sourced from Der Pharma Chemica, 2014.

Table 4: Mass Spectrometry Data

| Technique | m/z | Assignment |

| ESI/MS | 219.1 | [M+1]⁺ |

| ESI/MS | 173.2 | [M-OCH₂CH₃]⁺ (base peak) |

Data sourced from Der Pharma Chemica, 2014.

Experimental Protocols

This section outlines the general methodologies for the synthesis and spectroscopic characterization of ethyl 2-oxo-2H-chromene-3-carboxylate.

Synthesis: Knoevenagel Condensation

A widely employed method for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation.

Materials:

-

Salicylaldehyde

-

Diethyl malonate

-

Pyridine

-

Piperidine

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Crushed Ice

Procedure:

-

Dissolve salicylaldehyde (1 eq.) in a mixture of pyridine and a catalytic amount of piperidine.

-

Add diethyl malonate (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture at 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mass into a beaker containing crushed ice and concentrated HCl to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-oxo-2H-chromene-3-carboxylate.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

-

Parameters: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualized Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of ethyl 2-oxo-2H-chromene-3-carboxylate.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the NMR Analysis of Ethyl 2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of ethyl 2H-chromene-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the expected ¹H and ¹³C NMR spectral data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation of this compound.

Introduction to this compound

This compound, also known as ethyl 2-oxo-2H-chromene-3-carboxylate or ethyl coumarin-3-carboxylate, is a derivative of coumarin. The coumarin nucleus is a fundamental structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. These activities include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making chromene derivatives like this compound significant targets in drug discovery and development.

Accurate structural characterization is paramount in the synthesis and application of these compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of this compound and its analogues.

NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data has been compiled from various spectroscopic sources and is presented with assignments for each nucleus. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.51 | s | - | 1H | H-4 |

| 7.65 - 7.55 | m | - | 2H | H-5, H-7 |

| 7.38 - 7.30 | m | - | 2H | H-6, H-8 |

| 4.40 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.40 | t | 7.1 | 3H | -OCH₂CH₃ |

s = singlet, t = triplet, q = quartet, m = multiplet

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C=O (ester) |

| 158.0 | C=O (lactone) |

| 155.0 | C-8a |

| 148.5 | C-4 |

| 133.0 | C-7 |

| 129.5 | C-5 |

| 125.0 | C-6 |

| 118.0 | C-4a |

| 116.5 | C-8 |

| 116.0 | C-3 |

| 62.0 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Experimental Protocols

The following section details the methodologies for the acquisition of high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis, and 20-50 mg for ¹³C and 2D NMR experiments.

-

Solvent Selection: Use a deuterated solvent of high purity, typically 0.6-0.7 mL of chloroform-d (CDCl₃). Ensure the solvent is free from particulate matter and water.

-

Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing can be used to aid dissolution.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If not already present in the deuterated solvent, a small amount can be added.

1D NMR Spectroscopy Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

-

2D NMR Spectroscopy Acquisition

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

A general procedure for acquiring these spectra involves setting up the appropriate pulse programs and optimizing the spectral widths and acquisition times in both the direct (¹H) and indirect (¹³C) dimensions based on the 1D spectra.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.

Caption: Workflow for the NMR analysis of this compound.

An In-depth Technical Guide on the Mass Spectrometry of Ethyl 2-oxo-2H-chromene-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mass spectrometric behavior of Ethyl 2-oxo-2H-chromene-3-carboxylate (also known as Ethyl Coumarin-3-carboxylate), a key intermediate in the synthesis of various heterocyclic compounds and biologically active molecules. This guide details its fragmentation patterns under different ionization techniques, presents quantitative data, and outlines typical experimental protocols.

Introduction

Ethyl 2-oxo-2H-chromene-3-carboxylate (C₁₂H₁₀O₄, Molar Mass: 218.21 g/mol ) is a coumarin derivative widely utilized in synthetic organic chemistry.[1][2] Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of this compound. Understanding its fragmentation behavior is essential for accurate identification in complex matrices and for elucidating the structures of its derivatives. This guide focuses on data obtained from Electron Ionization (EI), Electrospray Ionization (ESI), and tandem mass spectrometry (MS/MS).

Mass Spectrometry Data

The fragmentation of Ethyl 2-oxo-2H-chromene-3-carboxylate varies significantly with the ionization method employed. Below are summaries of quantitative data from Electron Ionization (EI-MS), a hard ionization technique that provides extensive fragmentation, and Electrospray Ionization (ESI-MS), a soft ionization method that typically yields the protonated molecule.

EI-MS involves bombarding the analyte with high-energy electrons (typically 70 eV), resulting in the formation of a molecular ion (M⁺•) and numerous fragment ions. This technique is invaluable for detailed structural elucidation.

Table 1: Key Fragments from EI-MS of Ethyl 2-oxo-2H-chromene-3-carboxylate [3][4]

| m/z | Proposed Fragment Ion | Relative Intensity | Description of Neutral Loss |

| 218 | [M]⁺• | Moderate | Molecular Ion |

| 173 | [M - OC₂H₅]⁺ | High | Loss of ethoxy radical |

| 146 | [M - C₃H₄O₂]⁺• | High | Loss of ethyl acrylate |

| 145 | [M - OC₂H₅ - CO]⁺ | High | Loss of CO from m/z 173 |

| 118 | [C₈H₆O]⁺• | Moderate | Ring fragmentation |

| 89 | [C₇H₅]⁺ | High | Benzofuran ring cleavage |

Data synthesized from multiple sources providing EI-MS spectra.[3][4]

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. Tandem MS (MS/MS) of this precursor ion can then be used to induce and analyze fragmentation.

Table 2: ESI-MS and MS/MS Data for Ethyl 2-oxo-2H-chromene-3-carboxylate [4]

| Spectrum Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Description of Fragmentation |

| MS | N/A | 219.0652 ([M+H]⁺) | Protonated molecule |

| MS/MS | 219.0652 | 191, 173 | Collision-Induced Dissociation |

Data obtained from tandem mass spectrometry (ion trap) of the protonated molecule.[4]

Experimental Protocols

The acquisition of high-quality mass spectrometry data is dependent on precise instrumental parameters. The protocols described below are typical for the analysis of coumarin derivatives.

This protocol is standard for obtaining detailed fragmentation patterns of volatile and semi-volatile organic compounds.

-

Ionization Method: Electron Ionization (EI)[3]

-

Ionization Energy: 70 eV[3]

-

Sample Introduction: Direct insertion probe or Gas Chromatography (GC)[4]

-

Source Temperature: ~245 °C[3]

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

This method is suitable for less volatile compounds and is often coupled with liquid chromatography (LC).

-

Ionization Method: Electrospray Ionization (ESI), positive ion mode[5]

-

Instrumentation: Typically a Triple Quadrupole or Ion Trap mass spectrometer (e.g., Agilent Triple Quadrupole 6410 QQQ LC/MS)[4][5]

-

Sample Introduction: Liquid Chromatography (LC) or direct infusion.

-

Solvent System: Acetonitrile/water or methanol/water with a small amount of formic acid or ammonium acetate to promote protonation.

-

Collision Energy (for MS/MS): Varies depending on the instrument and desired fragmentation extent.[4]

Fragmentation Pathway Analysis (EI-MS)

The EI-MS fragmentation of Ethyl 2-oxo-2H-chromene-3-carboxylate is characterized by several key pathways initiated from the molecular ion (m/z 218). The primary fragmentation involves the ester functional group and subsequent cleavages of the coumarin core.

The most prominent initial fragmentation is the loss of the ethoxy radical (•OC₂H₅, 45 Da) to form the stable acylium ion at m/z 173 . This is a characteristic fragmentation for ethyl esters. This ion can then undergo a decarbonylation (loss of CO, 28 Da) to yield the fragment at m/z 145 . A subsequent loss of another CO molecule can lead to the ion at m/z 117 .

Another significant pathway involves a retro-Diels-Alder (RDA) type reaction or other complex rearrangements, leading to characteristic ions of the benzofuran core. The fragment at m/z 89 is a common and abundant ion in the spectra of such compounds.[3]

The diagram above illustrates the primary fragmentation routes observed under Electron Ionization conditions. The initial loss of the ethoxy group from the molecular ion is a key diagnostic fragmentation. The subsequent losses of carbon monoxide and complex rearrangements provide further structural confirmation.

References

- 1. mdpi.com [mdpi.com]

- 2. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ETHYL COUMARIN-3-CARBOXYLATE(1846-76-0) MS spectrum [chemicalbook.com]

- 4. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Crystal Structure of Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of the ethyl 2H-chromene-3-carboxylate core. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of the synthetic workflow. The information presented is intended to support research and development activities in medicinal chemistry and materials science where understanding the three-dimensional structure of coumarin derivatives is crucial.

Crystallographic Data

The crystal structure of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/n.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

| Parameter | Value |

| CCDC Deposit No. | 1447837 |

| Empirical Formula | C₁₄H₁₄O₅ |

| Formula Weight | 262.25 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.5355(6) Å |

| b | 17.9307(14) Å |

| c | 9.9423(8) Å |

| α | 90° |

| β | 100.974(3)° |

| γ | 90° |

| Volume | 1318.81(18) ų |

| Z | 4 |

| Calculated Density | 1.320 Mg/m³ |

| Absorption Coefficient | 0.846 mm⁻¹ |

| F(000) | 552 |

| Crystal Size | 0.29 x 0.27 x 0.24 mm |

| Theta Range for Data Collection | 6.47° to 64.58° |

The molecular structure of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is nearly planar. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds.

Experimental Protocols

Synthesis of Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

The synthesis of the title compound is achieved through a Knoevenagel condensation reaction.[1]

Materials:

-

3-ethoxysalicylaldehyde

-

Diethyl malonate

-

Ethanol

-

Piperidine

-

Dilute Hydrochloric Acid

-

Ethyl acetate

-

Methanol

Procedure:

-

A mixture of 3-ethoxysalicylaldehyde (2 g, 11.48 mmol) and diethyl malonate (1.83 g, 11.48 mmol) is dissolved in 25 ml of ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The mixture is then acidified with dilute hydrochloric acid to neutralize the piperidine.

-

The resulting solid product is filtered and washed with water.

-

The crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (8:2 v/v) as the eluent.

-

The purified compound is recrystallized from methanol.

Crystallization

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution of the purified ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate.[1]

Procedure:

-

Dissolve the purified compound in a minimal amount of methanol.

-

Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

-

Colorless, prism-shaped crystals will form over a period of several days.

Workflow Visualization

The following diagram illustrates the synthesis and crystallization workflow for ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate.

Caption: Workflow for the synthesis and crystallization of the title compound.

This guide provides essential data and methodologies for researchers working with this compound derivatives. The detailed crystallographic information and experimental protocols can serve as a valuable resource for the design and synthesis of new compounds with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to Ethyl 2-oxo-2H-chromene-3-carboxylate

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Ethyl 2-oxo-2H-chromene-3-carboxylate, with a specific focus on its melting point. This compound, a member of the coumarin family, is a valuable building block in organic synthesis for creating a variety of biologically active molecules.

Physicochemical Properties

Ethyl 2-oxo-2H-chromene-3-carboxylate is a white crystalline solid at room temperature.[1] The compound is known by several synonyms, including Ethyl coumarin-3-carboxylate and 3-Ethoxycarbonylcoumarin.[2] A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Melting Point | 91-93 °C | [1] |

| 92-94 °C | [3] | |

| 92-95 °C | [2] | |

| Molecular Formula | C₁₂H₁₀O₄ | [2] |

| Molecular Weight | 218.21 g/mol | [2][3] |

| CAS Number | 1846-76-0 | [2][3] |

| Appearance | White Solid | [1] |

| Boiling Point | 278.88 °C (estimate) | [3] |

| Density | 1.1096 g/cm³ (estimate) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and melting point determination of Ethyl 2-oxo-2H-chromene-3-carboxylate are provided below.

2.1 Synthesis via Knoevenagel Condensation

The most common and effective method for synthesizing this compound is the Knoevenagel condensation.[4][5] This reaction involves the condensation of 2-hydroxybenzaldehyde (salicylaldehyde) with diethyl malonate, typically catalyzed by a weak base like piperidine.[1][6]

Protocol:

-

Reactant Preparation: Dissolve 2-hydroxybenzaldehyde (1 eq.) and diethyl malonate (1.1 eq.) in a suitable solvent such as ethanol or pyridine in a round-bottom flask.[1][7]

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 ml for a 5g scale reaction) to the mixture.[1]

-

Reaction: Heat the reaction mixture at 60-70°C for approximately 6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[1]

-

Work-up: After completion, pour the reaction mass into a beaker containing crushed ice and concentrated HCl (e.g., 25 ml). This step neutralizes the catalyst and precipitates the product.[1]

-

Isolation: Filter the resulting solid product using vacuum filtration and wash it with cold water.

-

Purification: Dry the crude product. For further purification, recrystallize the solid from ethanol to afford pure Ethyl 2-oxo-2H-chromene-3-carboxylate.[1]

2.2 Characterization: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The open capillary method is a standard and reliable technique for this measurement.[8] Pure samples typically exhibit a sharp melting point range of 1-2°C, whereas impurities can cause depression and broadening of this range.

Protocol:

-

Sample Preparation: Ensure the synthesized crystalline solid is completely dry. If necessary, gently pulverize a small amount of the sample into a fine powder.[9]

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. A packed sample height of 2-3 mm is ideal.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]

-

Heating: Begin heating the sample. A rapid heating rate (e.g., 4-5°C per minute) can be used for a rough determination.[11] For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the expected melting point, then reducing the rate to 1-2°C per minute.[10][11]

-

Observation and Recording: Carefully observe the sample through the apparatus's magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point of the sample.[11]

-

Verification: For reliable results, the procedure should be performed at least twice with fresh samples.[11]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 8. Open Capillary Method: Significance and symbolism [wisdomlib.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. jk-sci.com [jk-sci.com]

Solubility Profile of Ethyl 2H-Chromene-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility profile of ethyl 2H-chromene-3-carboxylate (CAS No: 1846-76-0), a key intermediate in organic synthesis. Due to a lack of comprehensive publicly available quantitative solubility data across a wide range of solvents, this document focuses on presenting the available data, outlining detailed experimental protocols for determining solubility, and providing a framework for researchers to generate this critical data in their own laboratories. This guide is intended to be a practical resource for scientists working with this compound in pharmaceutical and chemical research settings.

Introduction

This compound, also commonly known as ethyl coumarin-3-carboxylate, is a derivative of coumarin, a benzopyrone scaffold that is a structural component of many natural products and synthetic compounds with significant biological activities.[1] As a versatile synthetic building block, understanding its physicochemical properties, particularly its solubility, is paramount for its effective use in reaction chemistry, purification, formulation, and in the development of novel bioactive molecules.[2] Poor solubility can present significant challenges in drug discovery and development, leading to issues with bioavailability and the reliability of in vitro screening results.[3][4] This guide serves to consolidate the known solubility information and provide robust methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 2-oxochromene-3-carboxylate | [5] |

| Synonyms | Ethyl coumarin-3-carboxylate, 3-Carbethoxycoumarin | [5] |

| CAS Number | 1846-76-0 | [5] |

| Molecular Formula | C₁₂H₁₀O₄ | [5] |

| Molecular Weight | 218.21 g/mol | [5] |

| Appearance | White to off-white crystalline solid | — |

| Melting Point | 92-94 °C | [6] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month). | [7] |

Solubility Data

Quantitative solubility data for this compound in common organic solvents and aqueous media is not widely reported in peer-reviewed literature. The most consistent data is available for Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Method | Notes | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 43 | 197.05 | Not Specified | Moisture-absorbing DMSO can reduce solubility; use of fresh DMSO is recommended. | [2] |

| Dimethyl Sulfoxide (DMSO) | 25 | 114.57 | Not Specified | May require sonication to dissolve. | [7] |

| Water | No data available | No data available | — | A Material Safety Data Sheet indicates no available data for water solubility. | [8] |

Note: The discrepancy in DMSO solubility values may be due to differences in experimental conditions (e.g., temperature, source of DMSO, thermodynamic vs. kinetic measurement).

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following section provides a detailed, generalized protocol based on the widely accepted equilibrium shake-flask method, followed by concentration analysis using UV-Vis spectroscopy.[3][9][10]

Principle

The thermodynamic solubility is determined by generating a saturated solution of the compound in the solvent of interest. This is achieved by agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified.[11][12]

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg to 2 mL of solvent). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3] A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).[4]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining microscopic particles. The filter material should be chosen for its low binding affinity to the compound.[13]

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis calibration curve.

Analysis: UV-Vis Spectroscopy

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across a range of wavelengths (e.g., 200-400 nm) to determine the λmax. A published value for λmax in dichloromethane is 334 nm.[8]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear (R² > 0.99).

-

Quantification: Measure the absorbance of the diluted supernatant sample at the λmax. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While this compound is a compound of significant interest in synthetic chemistry, its solubility profile is not well-documented in publicly accessible sources. This guide provides the available quantitative data for its solubility in DMSO and, more importantly, offers a detailed and robust experimental protocol for researchers to determine its solubility in any solvent system relevant to their work. The provided shake-flask method coupled with UV-Vis spectroscopic analysis is a reliable and accessible approach for generating the high-quality data needed to support research and development activities. Adherence to these standardized methods will ensure the generation of accurate and reproducible solubility data, facilitating the compound's application in further scientific endeavors.

References

- 1. acgpubs.org [acgpubs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. improvedpharma.com [improvedpharma.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Knoevenagel Condensation for Coumarin-3-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Coumarins and their derivatives are a pivotal class of heterocyclic compounds, widely recognized for their significant and diverse pharmacological properties. Among the various synthetic routes to these scaffolds, the Knoevenagel condensation stands out as a versatile and efficient method for the preparation of coumarin-3-carboxylates. This technical guide provides an in-depth overview of the Knoevenagel condensation for this purpose, focusing on reaction mechanisms, catalytic systems, and detailed experimental protocols.

The Core Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base. For the synthesis of coumarin-3-carboxylates, the reaction proceeds between a salicylaldehyde derivative and a malonic ester, such as diethyl malonate or dimethyl malonate. The reaction is valued for its generally mild conditions and high yields.[1][2]

Reaction Mechanism

The synthesis of coumarin-3-carboxylates via Knoevenagel condensation is a two-stage process: an initial condensation followed by an intramolecular cyclization (lactone formation).[3]

-

Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a stabilized enolate.[3]

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde.

-

Dehydration: The resulting intermediate undergoes dehydration to form a C=C double bond.

-

Intramolecular Cyclization: The hydroxyl group on the salicylaldehyde derivative attacks the ester carbonyl, leading to the formation of the coumarin ring system through lactonization.

Catalytic Systems and Reaction Conditions

A variety of catalysts can be employed for the Knoevenagel condensation, ranging from traditional bases to more environmentally friendly "green" catalysts. The choice of catalyst and reaction conditions can significantly impact reaction times and yields.

Conventional Methods

Piperidine is a commonly used basic catalyst for this reaction.[4] However, other bases such as morpholine and pyrrolidine have also been utilized.[5] The reactions are typically carried out in a solvent like ethanol.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more sustainable synthetic methodologies.

-

Ultrasound and Microwave-Assisted Synthesis: Both ultrasound and microwave irradiation have been successfully applied to the Knoevenagel condensation for coumarin synthesis.[6][7][8] These techniques often lead to dramatically reduced reaction times and improved yields, sometimes under solvent-free conditions.[9][10] For instance, microwave-assisted synthesis can reduce reaction times from hours to minutes.[8][9] Ultrasound-assisted methods have also been shown to produce high yields in short reaction times.[6]

-

Ionic Liquids: Ionic liquids have been explored as both catalysts and reaction media for the synthesis of coumarin-3-carboxylic acids.[11][12][13][14] They offer advantages such as reusability and can lead to high product yields.

-

Heterogeneous and Eco-Friendly Catalysts: A range of solid and biodegradable catalysts have been investigated to facilitate easier separation and recycling, and to reduce the environmental impact. Examples include:

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies on the Knoevenagel condensation for coumarin-3-carboxylate synthesis, allowing for easy comparison of different catalytic systems and conditions.

Table 1: Conventional Heating Methods

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Salicylaldehyde | Diethyl malonate | Piperidine & Acetic Acid | Ethanol | Reflux | - | - | [17] |

| Salicylaldehyde | Diethyl malonate | L-proline (10 mol%) | Ethanol | 80 | 18 h | 94 | [20] |

| Salicylaldehyde | Dimethyl malonate | L-proline (10 mol%) | Ethanol | 80 | 18 h | 92 | [20] |

| o-Vanillin | Dimethyl malonate | Piperidine acetate & LiSO4 | Neat | - | - | 97 | [4] |

| o-Vanillin | Diethyl malonate | Piperidine acetate & LiSO4 | Neat | - | - | 96 | [4] |

| 2-Hydroxybenzaldehyde | Meldrum's acid | NaN3 | Water | RT | - | 99 | [17] |

| 2-Hydroxybenzaldehyde | Meldrum's acid | K2CO3 | Water | RT | - | 92 | [17] |

Table 2: Microwave-Assisted Synthesis

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Halogenated azo salicylaldehydes | Diethyl malonate | Piperidine & Acetic Acid | - | - | 6-17 | 74-94 | [9] |

| Salicylaldehyde | Ethyl acetoacetate | Diethylamine | Neat | - | 1 | - | [8] |

| Salicylaldehyde | Diethyl malonate | AlCl3 | Neat | - | 10 | - | [8] |

| Various salicylaldehydes | Various active methylene compounds | Piperidine | Neat | - | 1-10 | 55-94 | [10] |

Table 3: Ultrasound-Assisted Synthesis

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| o-Vanillin | Diethyl malonate | Li2SO4 | Neat | 50 | 15 | 96 | [6] |

| Various salicylaldehydes | 1,3-Dicarbonyl compounds | MgFe2O4 nanoparticles | Neat | 45 | - | 63-73 | [17] |

| 2-Hydroxybenzaldehydes | Dimethyl malonate | Waste curd water | Curd water | 40 | - | Good to outstanding | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Experimental Workflow

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. sapub.org [sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. IONIC LIQUIDS AS SOLVENTS AND CATALYSTS FOR THE GREEN SYNTHESIS OF COUMARINS | Semantic Scholar [semanticscholar.org]

- 14. Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]

- 19. eurjchem.com [eurjchem.com]

- 20. researchgate.net [researchgate.net]

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Coumarin-3-Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of coumarin-3-esters, from their foundational discoveries to the sophisticated synthetic methodologies that have cemented their place in modern medicinal chemistry. This document provides a comprehensive overview of the historical context, detailed experimental protocols for key synthetic routes, and a quantitative analysis of various synthetic strategies. Furthermore, it delves into the biological significance of this scaffold by illustrating its interaction with critical signaling pathways.

A Legacy of Discovery: The Emergence of a Privileged Structure

The story of coumarins began in 1820 when the parent compound was first isolated from the tonka bean. However, it was the pioneering work of chemists like Sir William Henry Perkin and Hans von Pechmann in the late 19th century that laid the groundwork for the synthetic exploration of this heterocyclic family. The introduction of an ester functionality at the 3-position of the coumarin core significantly expanded the synthetic and medicinal possibilities of this scaffold, leading to the development of a diverse array of derivatives with a wide spectrum of biological activities.

The initial synthetic endeavors were primarily focused on understanding the fundamental reactivity of the coumarin nucleus. Over the decades, these early methods have been refined and new, more efficient and versatile reactions have been developed, driven by the increasing demand for novel therapeutic agents. This guide will walk through the pivotal synthetic strategies that have shaped the landscape of coumarin-3-ester chemistry.

Key Synthetic Methodologies: A Practical Guide

The synthesis of coumarin-3-esters has been achieved through several classical and modern organic reactions. This section provides a detailed look at the most significant methods, complete with experimental protocols and quantitative data to aid in the practical application of these syntheses.

The Knoevenagel Condensation: A Cornerstone of Coumarin-3-Ester Synthesis

The Knoevenagel condensation is one of the most widely employed methods for the synthesis of coumarin-3-carboxylic acid and its esters.[1] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonate ester, in the presence of a weak base.[2]

Experimental Protocol: L-Proline-Mediated Synthesis of Coumarin-3-Carboxylic Esters [1]

A mixture of the appropriate salicylaldehyde (8.06 mmol), diethyl malonate (8.06 mmol), and L-proline (10 mol%) in ethanol (25 mL) is stirred at 80 °C for 18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then to 0 °C for one hour to facilitate precipitation. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.[3]

Table 1: Knoevenagel Condensation for the Synthesis of Coumarin-3-Esters - A Quantitative Overview

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Salicylaldehyde | Diethyl malonate | Piperidine (cat.) | Ethanol | Reflux | 1 | 87 | [4] |

| Salicylaldehyde | Diethyl malonate | L-proline (10) | Ethanol | 80 | 18 | 94 | [1] |

| o-Vanillin | Dimethyl malonate | Piperidine acetate (0.35 eq) / Li₂SO₄ (0.1 eq) | Neat (Ultrasound) | 50 | 0.25 | 97 | [5] |

| o-Vanillin | Diethyl malonate | Piperidine acetate (0.35 eq) / Li₂SO₄ (0.1 eq) | Neat (Ultrasound) | 50 | 0.25 | 96 | [5] |

| 2,4-Dihydroxybenzaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | Reflux | - | - | [6] |

| Salicylaldehyde | Diethyl malonate | Glycine | Ethanol | Reflux | 2.5 | 86-96 | [7] |

| Substituted Salicylaldehydes | Meldrum's acid | Yb(OTf)₃ | Solvent-free (MW) | - | - | 93-98 | [8] |

The Pechmann Condensation: A Classic Route to Substituted Coumarins

Discovered by Hans von Pechmann, this condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst to yield a coumarin.[9] This method is particularly useful for the synthesis of 4-substituted coumarin derivatives.[10]

Experimental Protocol: Mechanochemical Synthesis of 4-Methylcoumarin [11]

A mixture of a substituted phenol (2.66 mmol), ethyl acetoacetate (2.62 mmol), and Indium(III) chloride (3 mol%) is placed in a high-speed ball mill mixer. The mixture is milled at room temperature for a short duration (typically 15-60 minutes). The solid product is then collected and can be further purified by recrystallization from ethanol.[11]

Table 2: Pechmann Condensation for Coumarin Synthesis - Reaction Parameters and Yields

| Phenol Derivative | β-Ketoester | Catalyst | Conditions | Time | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Methanol, Reflux | - | - | [12] |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Solvent-free, 110 °C | - | 88 | [13] |

| Phenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT | 60 min | 52 | [11] |

| 2,3-Dimethylphenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT | 45 min | 56 | [11] |

| β-Naphthol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT | 15 min | 68 | [11] |

| Various Phenols | Various β-ketoesters | Alum (40 mol%) | 80 °C | - | Good | [14] |

| Various Phenols | Various β-ketoesters | SbCl₃-Al₂O₃ (5 mol%) | Microwave | Short | 86-95 | [15] |

The Reformatsky Reaction: A Versatile Tool for C-C Bond Formation

The Reformatsky reaction provides a pathway to β-hydroxy esters, which can subsequently cyclize to form coumarins. This reaction typically employs an α-halo ester and a carbonyl compound in the presence of zinc metal.[10] It is particularly useful for the synthesis of 3,4-disubstituted coumarins.[16]

Experimental Protocol: General Procedure for Reformatsky Reaction [17]

To a stirred solution of an α-bromoester (17.1 mmol) and zinc wool (16.97 mmol) in dry benzene, a pinch of iodine is added and the mixture is heated to reflux under a nitrogen atmosphere. A solution of the formylcoumarin (4.90-5.75 mmol) in dry benzene is then added dropwise. After the addition is complete, the mixture is refluxed for a further 12 hours. The reaction is worked up by adding ice-cold 20% sulfuric acid and extracting the product with ethyl acetate.

Table 3: Synthesis of Coumarin Derivatives via the Reformatsky Reaction

| Carbonyl Compound | α-Halo Ester | Metal | Solvent | Conditions | Yield (%) | Reference |

| Aldehydes/Ketones | Ethyl α-haloacetate | Zn | - | - | - | [16] |

| 4-Formylcoumarin | Ethyl bromoacetate | Zn | Benzene | Reflux, 12h | 40 (β-hydroxy ester) | [17] |

| 4-Formyl-7-methoxycoumarin | Ethyl bromoacetate | Zn | Benzene | Reflux, 12h | 40 (β-hydroxy ester) | [17] |

| Coumarinyl phenyl ketones | Various α-bromo esters | Zn | Benzene | Reflux, 5h | - |

The Perkin Reaction: The Genesis of Synthetic Coumarins

The Perkin reaction, first described in 1868, is a classic method for coumarin synthesis involving the condensation of salicylaldehyde with an acid anhydride in the presence of the sodium salt of the corresponding acid.[18] While historically significant, its application for the direct synthesis of coumarin-3-esters is less common.

The Wittig Reaction: A Modern Approach to Coumarin Synthesis

The Wittig reaction offers a powerful and versatile method for the formation of carbon-carbon double bonds and has been adapted for the synthesis of the coumarin scaffold. Intramolecular Wittig reactions of suitably substituted precursors provide a direct route to the coumarin ring system.[19]

Experimental Protocol: Intramolecular Wittig Reaction for Coumarin Synthesis [20]

A mixture of an o-hydroxybenzaldehyde (1 mmol) and dry pyridine (1 mmol) in dry dichloromethane is treated with chloroacetyl chloride. After the reaction is complete, triphenylphosphine is added, followed by a base such as triethylamine, to effect the intramolecular Wittig cyclization to afford the coumarin.

Spectroscopic Characterization of a Key Intermediate: Ethyl Coumarin-3-carboxylate

The unambiguous identification and characterization of synthetic products are paramount in chemical research. Ethyl coumarin-3-carboxylate is a common intermediate in the synthesis of more complex coumarin derivatives.

Table 4: Spectroscopic Data for Ethyl Coumarin-3-carboxylate

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.49 (s, 1H), 7.36 – 7.02 (m, 3H), 4.42 (q, J = 7.1 Hz, 2H), 3.97 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H) | [21] |

| ¹³C NMR | - | [22] |

| IR (KBr) | 3054, 1685, 1210, 1065 cm⁻¹ | [23] |

| Mass Spectrum | Molecular Weight: 218.2054 | [24] |

Visualizing the Synthesis and Biological Interactions

To further aid in the understanding of the synthetic methodologies and the biological relevance of coumarin-3-esters, the following diagrams illustrate key experimental workflows and signaling pathways.

Experimental Workflows

Caption: Knoevenagel Condensation Workflow.

Caption: Pechmann Condensation Workflow.

Biological Signaling Pathways

Coumarin-3-esters and their derivatives have been shown to interact with various biological targets, influencing key signaling pathways implicated in diseases such as cancer and inflammation.

Caption: Inhibition of VEGFR-2 Signaling.

Caption: Modulation of the Nrf2 Pathway.

Caption: Inhibition of MAPK/NF-κB Signaling.

Conclusion: A Scaffold with a Bright Future

The journey of coumarin-3-esters from their early synthetic explorations to their current status as a privileged scaffold in drug discovery is a testament to the enduring power of organic synthesis. The methodologies outlined in this guide provide a robust toolkit for the creation of diverse and complex coumarin-3-ester derivatives. As our understanding of the intricate biological pathways deepens, the rational design and synthesis of novel coumarin-3-esters will undoubtedly continue to yield promising new therapeutic agents for a wide range of human diseases. The versatility and accessibility of this scaffold ensure that it will remain a focal point of research and development for years to come.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. books.rsc.org [books.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]

- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 24. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate via Knoevenagel Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate, a valuable scaffold in medicinal chemistry, through the Knoevenagel condensation. The synthesis involves the reaction of salicylaldehyde and diethyl malonate, catalyzed by a base. This method is a classic and efficient route to obtaining coumarin-3-carboxylates. These compounds are of significant interest due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines the reaction mechanism, provides detailed experimental procedures, summarizes key quantitative data, and includes visualizations of the synthetic workflow and reaction pathway.

Introduction

Coumarins, or 2H-1-benzopyran-2-ones, represent a large and important class of heterocyclic compounds.[1] Their derivatives are widely recognized for their broad spectrum of biological activities, making them privileged structures in drug discovery and development.[2] The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds and is particularly well-suited for the synthesis of coumarin derivatives.[1] The reaction typically involves the condensation of an active methylene compound, such as diethyl malonate, with an aldehyde or ketone, in this case, salicylaldehyde, in the presence of a weak base catalyst like piperidine.[1][3]

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate via this method is a robust and reproducible procedure, often yielding a clean product with good to excellent yields.[2][4] The resulting coumarin-3-carboxylate is a versatile intermediate for the synthesis of a variety of more complex, biologically active molecules.[2][5]

Reaction Mechanism

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate proceeds through a two-stage mechanism: an initial Knoevenagel condensation followed by an intramolecular cyclization (transesterification).[1]

-

Enolate Formation: A basic catalyst, such as piperidine, abstracts an acidic proton from the active methylene group of diethyl malonate to form a stabilized enolate.[1]

-

Knoevenagel Condensation: The enolate then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. Subsequent dehydration leads to the formation of an intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the salicylaldehyde moiety then undergoes an intramolecular transesterification with the newly formed ester group, leading to the formation of the coumarin ring and the elimination of ethanol.[1]

References

Ethyl 2H-Chromene-3-Carboxylate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2H-chromene-3-carboxylate and its derivatives have emerged as highly valuable and versatile building blocks in the field of heterocyclic chemistry. The inherent reactivity of the chromene nucleus, coupled with the functional handle of the carboxylate group, provides a gateway to a diverse array of fused and substituted heterocyclic systems. These synthesized heterocycles are of significant interest in medicinal chemistry and drug development due to their wide-ranging biological activities. This document provides detailed application notes and experimental protocols for the synthesis of various key heterocyclic compounds starting from this compound.

Application Notes

This compound serves as a readily accessible precursor for a variety of important heterocyclic scaffolds, including pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and fused pyrimidines and pyridines. The strategic manipulation of the ester group and the reactive positions on the chromene ring allows for the construction of these complex molecules.

A key transformation involves the reaction of this compound with hydrazine hydrate to form the corresponding 2-oxo-2H-chromene-3-carbohydrazide . This hydrazide is a pivotal intermediate, opening pathways to various five-membered heterocycles. For instance, cyclization of the carbohydrazide with appropriate one-carbon synthons can lead to the formation of 1,3,4-oxadiazoles , while reaction with carbon disulfide followed by cyclization can yield 1,2,4-triazoles . Furthermore, condensation of the carbohydrazide with β-dicarbonyl compounds provides a direct route to pyrazoles fused or substituted with the chromene moiety.

The chromene ring itself can participate in annulation reactions. Multicomponent reactions involving this compound or its derivatives with suitable nitrogen-containing reagents can afford fused heterocyclic systems like chromeno[2,3-d]pyrimidines and chromeno[3,4-c]pyridines . These fused systems are of particular interest due to their structural rigidity and potential for enhanced biological activity.

The diverse range of accessible heterocyclic compounds underscores the importance of this compound as a foundational molecule in the synthesis of novel chemical entities for drug discovery and development.

Synthesis of Key Intermediates and Heterocyclic Systems

Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide

The initial and crucial step in many synthetic pathways is the conversion of ethyl 2-oxo-2H-chromene-3-carboxylate to its corresponding hydrazide.

Experimental Protocol:

A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate (10 mmol) and hydrazine hydrate (25 mmol) in absolute ethanol (50 mL) is heated under reflux for 2 to 10 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried to afford 2-oxo-2H-chromene-3-carbohydrazide. The product can be further purified by recrystallization from ethanol.

Reaction Scheme for the Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide

Caption: Synthesis of the key hydrazide intermediate.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | Ethanol | Reflux, 2-10h | 2-Oxo-2H-chromene-3-carbohydrazide | ~90% |

Table 1: Summary of reaction conditions for the synthesis of 2-oxo-2H-chromene-3-carbohydrazide.[1]

Synthesis of N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides

These derivatives are readily synthesized from the carbohydrazide and are valuable intermediates themselves, also exhibiting a range of biological activities.

Experimental Protocol:

To a solution of 2-oxo-2H-chromene-3-carbohydrazide (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in absolute ethanol (25 mL), a catalytic amount of piperidine (0.3 mL) is added. The reaction mixture is refluxed for 1 hour.[2] The resulting precipitate is filtered, washed with ethanol, dried, and recrystallized from an ethanol/DMF mixture to yield the desired N'-arylidene-2-oxo-2H-chromene-3-carbohydrazide.

Workflow for the Synthesis of N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides

Caption: Step-by-step synthesis of hydrazone derivatives.

| Aldehyde Derivative | Yield |

| Benzaldehyde | 87% |

| 4-Methoxybenzaldehyde | 90% |

| 4-Chlorobenzaldehyde | 81% |

| 2-Hydroxybenzaldehyde | 88% |

| Thiophene-2-carboxaldehyde | 80% |

Table 2: Yields for the synthesis of various N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides.[2]

Synthesis of Chromene-Substituted Pyrazoles

The carbohydrazide intermediate can be readily converted to pyrazole derivatives.

Experimental Protocol:

A mixture of 2-oxo-2H-chromene-3-carbohydrazide (5 mmol) and benzoyl acetonitrile (5 mmol) is dissolved in ethanol and refluxed for 5 hours.[1] After cooling, the reaction mixture is concentrated, and the resulting solid is filtered and recrystallized to afford 3-(3-amino-5-phenyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one.

Reaction Pathway to Chromene-Substituted Pyrazoles

Caption: Formation of a pyrazole ring from the carbohydrazide.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| 2-Oxo-2H-chromene-3-carbohydrazide | Benzoyl Acetonitrile | Ethanol | Reflux, 5h | 3-(3-amino-5-phenyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one | ~70% |

Table 3: Summary of reaction conditions for the synthesis of a chromene-substituted pyrazole.[1]

Synthesis of Chromeno-Fused Pyrimidines (Illustrative Example)

While direct multicomponent reactions starting from this compound for the synthesis of chromeno[2,3-d]pyrimidines are not extensively detailed in the provided results, a common strategy involves the use of related 2-amino-4H-chromene-3-carbonitrile derivatives, which can be synthesized from salicylaldehyde, malononitrile, and an active methylene compound. The following is a general representation of such a multicomponent approach.

Conceptual Experimental Protocol:

A mixture of a salicylaldehyde derivative, malononitrile, and a suitable active methylene compound (e.g., a barbituric acid derivative) are refluxed in an appropriate solvent (e.g., ethanol) in the presence of a catalyst (e.g., p-toluenesulfonic acid) to yield the corresponding chromeno[2,3-d]pyrimidine.[3]

Conceptual Multicomponent Reaction for Fused Pyrimidines

Caption: A generalized multicomponent approach to fused pyrimidines.

Note: Specific yields and detailed conditions for the direct synthesis from this compound require further investigation and optimization.

Synthesis of Chromeno-Fused Pyridines (Illustrative Example)

Similar to pyrimidines, the synthesis of chromeno[3,4-c]pyridines often starts from derivatives of this compound, such as 4-chloro-2H-chromene-3-carbaldehyde.

Conceptual Experimental Protocol:

4-Chloro-2H-chromene-3-carbaldehyde is reacted with an enamine, such as ethyl 3-aminocrotonate, in a suitable solvent to yield the corresponding ethyl 2-methyl-5H-chromeno[3,4-c]pyridine-1-carboxylate.[4]

Conceptual Pathway to Fused Pyridines

Caption: General route to chromeno-fused pyridine systems.

Note: The direct conversion of this compound to the required carbaldehyde intermediate would involve additional synthetic steps.

Conclusion

This compound is a cornerstone starting material for the synthesis of a rich variety of heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel chromene-based molecules with potential applications in drug discovery and materials science. The versatility of this precursor, particularly through its carbohydrazide derivative, allows for the efficient construction of complex molecular architectures. Further exploration of multicomponent reactions starting directly from this compound is a promising avenue for future research in the development of efficient and diverse heterocyclic synthesis.

References

Application Notes and Protocols for Ethyl 2H-chromene-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of ethyl 2H-chromene-3-carboxylate derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate and its Derivatives

The foundational structure, ethyl 2-oxo-2H-chromene-3-carboxylate, is a versatile precursor for the synthesis of a wide array of biologically active molecules. Common synthetic strategies involve condensation reactions, followed by modifications to introduce diverse functional groups.

General Synthesis Protocol: Knoevenagel Condensation

A widely employed method for the synthesis of the ethyl 2-oxo-2H-chromene-3-carboxylate core is the Knoevenagel condensation of a salicylaldehyde derivative with diethyl malonate.[1]

Protocol:

-

A mixture of salicylaldehyde (1 equivalent), diethyl malonate (1 equivalent), and a catalytic amount of piperidine and glacial acetic acid in toluene is refluxed.[2]

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 2-oxo-2H-chromene-3-carboxylate.[2]

Synthesis of Carboxamide Derivatives

The ester group at the 3-position can be readily converted to an amide, a common modification to enhance biological activity.

Protocol:

-

Ethyl 2-oxo-2H-chromene-3-carboxylate (1 equivalent) is dissolved in hot ethanol.

-

The desired amine (1.2 equivalents) is added to the solution.[2]

-

The reaction mixture is refluxed for several hours.[2]

-

Upon cooling, the precipitate is filtered, washed, and recrystallized to yield the corresponding N-substituted-2-oxo-2H-chromene-3-carboxamide derivative.[2]

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets like histone deacetylases (HDACs) or carbonic anhydrases.[3][4]

Table 1: Anticancer Activity (IC₅₀ values) of this compound Derivatives

| Derivative/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8f | HCT116 | 0.53 | [3] |

| 8q | A2780 | 0.80 | [3] |

| 8r | MCF7 | 1.25 | [3] |